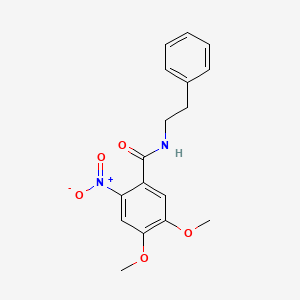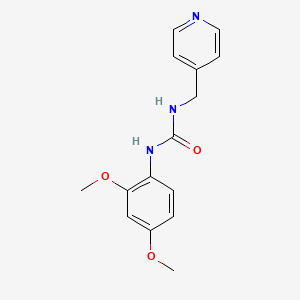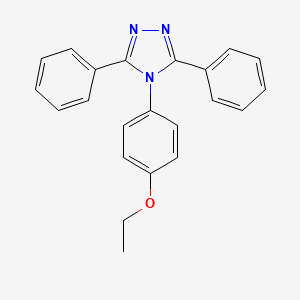
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained attention in the sports industry due to its ability to enhance endurance performance.
Mechanism of Action
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide acts as a PPARδ agonist, which means that it activates the PPARδ receptor in cells. This receptor is involved in regulating lipid and glucose metabolism, as well as energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial function in skeletal muscle. It has also been shown to reduce body weight, improve insulin sensitivity, and protect against liver damage in obese mice. In human studies, this compound has been shown to increase endurance capacity and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in both animal and human models, and its effects on energy metabolism and endurance performance are well-documented. However, one limitation is that it is a synthetic compound that may not fully replicate the effects of natural physiological processes. In addition, it may have off-target effects that could interfere with other biological processes.
Future Directions
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Another area of interest is its effects on muscle and bone health, as well as its potential to improve cognitive function. Finally, more research is needed to understand the long-term effects of this compound on overall health and well-being.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It acts as a PPARδ agonist and has been shown to improve energy metabolism, reduce inflammation, and enhance endurance performance. While it has advantages for lab experiments, such as its well-established mechanism of action and safety profile, it also has limitations. Future research on this compound could lead to new treatments for metabolic and cardiovascular diseases, as well as a better understanding of its effects on overall health and well-being.
Synthesis Methods
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-chloro-3-nitrobenzoic acid to form 2-chloro-4-methyl-N-(2,6-dimethylphenyl)benzamide. This compound is then reduced with iron powder and acetic acid to yield the final product, this compound. The purity of the compound can be improved by recrystallization or chromatographic techniques.
Scientific Research Applications
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide has been extensively studied in both animal and human models for its potential therapeutic effects. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in various tissues. In addition, it has been investigated for its potential to treat a range of diseases, including type 2 diabetes, obesity, and cardiovascular diseases.
properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSCUCUFSENDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)


![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)



![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)


